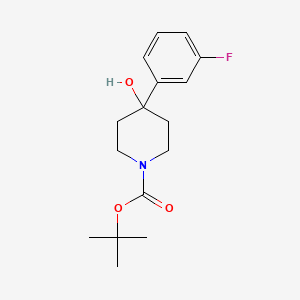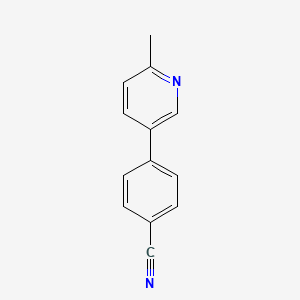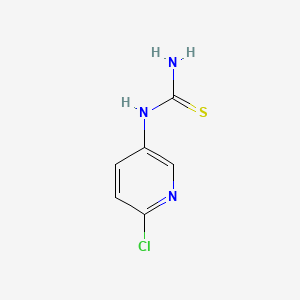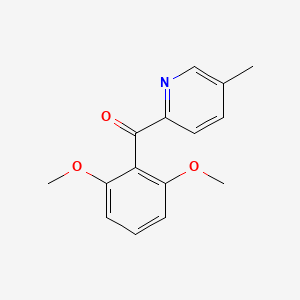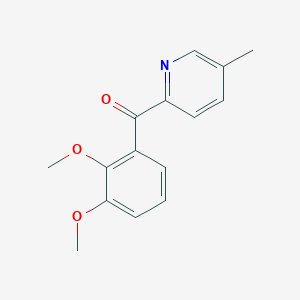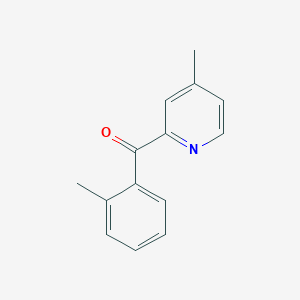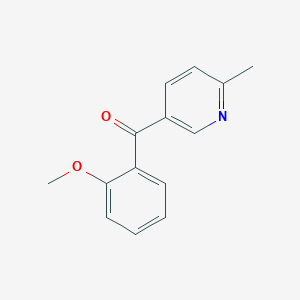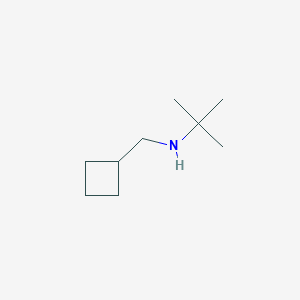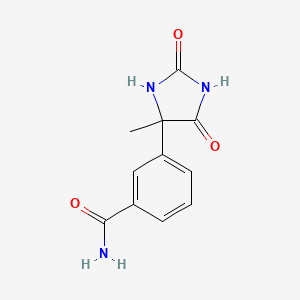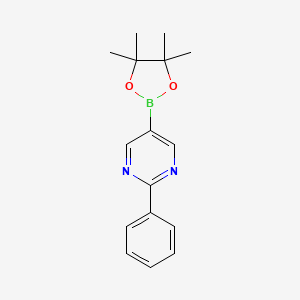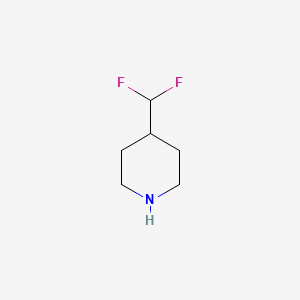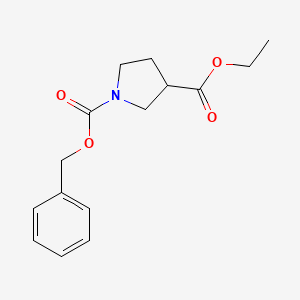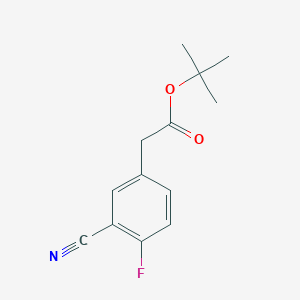
2-(3-ciano-4-fluorofenil)acetato de tert-butilo
Descripción general
Descripción
Tert-butyl 2-(3-cyano-4-fluorophenyl)acetate is a biochemical compound with the molecular formula C13H14FNO2 and a molecular weight of 235.26 . It is used for proteomics research .
Molecular Structure Analysis
The InChI code for Tert-butyl 2-(3-cyano-4-fluorophenyl)acetate is 1S/C13H14FNO2/c1-13(2,3)17-12(16)7-9-4-5-11(14)10(6-9)8-15/h4-6H,7H2,1-3H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
Tert-butyl 2-(3-cyano-4-fluorophenyl)acetate has a molecular weight of 235.26 . The compound should be stored at a temperature between 2-8°C . Unfortunately, the search results did not provide more detailed physical and chemical properties.Aplicaciones Científicas De Investigación
Síntesis de urea viníloga
“2-(3-ciano-4-fluorofenil)acetato de tert-butilo” se utiliza en la síntesis de urea viníloga . Las ureas vinílogas son compuestos importantes en la química medicinal y se han utilizado como bloques de construcción en la síntesis de diversas moléculas bioactivas.
Formación de 3-amino-4-alquilisoquinolinas
Este compuesto se somete a funcionalización y descarboxilación para formar 3-amino-4-alquilisoquinolinas . Las isoquinolinas son una clase de compuestos orgánicos que forman parte de varios alcaloides importantes, que son compuestos químicos naturales que tienen diversos efectos farmacológicos.
Investigación y desarrollo
Como químico especializado, “this compound” se utiliza principalmente en investigación y desarrollo . Se utiliza en la síntesis de varios otros compuestos y puede servir como material de partida o intermedio en reacciones químicas.
Investigación proteómica
Este compuesto se utiliza en la investigación proteómica . La proteómica es el estudio a gran escala de las proteínas, en particular sus estructuras y funciones. Este campo es fundamental para comprender muchos procesos biológicos.
Investigación bioquímica
“this compound” se utiliza en la investigación bioquímica . Se puede utilizar para estudiar los efectos de varios procesos y vías bioquímicas.
Investigación farmacéutica
Este compuesto se utiliza en la investigación farmacéutica . Se puede utilizar en el desarrollo de nuevos medicamentos y terapias, particularmente aquellos que involucran las ureas vinílogas e isoquinolinas mencionadas anteriormente.
Mecanismo De Acción
Target of Action
Tert-butyl 2-(3-cyano-4-fluorophenyl)acetate is a complex organic compound. Similar compounds are often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Biochemical Pathways
Similar compounds have been used in suzuki–miyaura coupling reactions , a type of carbon-carbon bond-forming reaction. This suggests that it may play a role in the synthesis or modification of other organic compounds.
Pharmacokinetics
Its molecular weight (23526 g/mol ) suggests that it may be absorbed in the gastrointestinal tract following oral administration. Its distribution, metabolism, and excretion would depend on its chemical properties and interactions with various proteins and enzymes in the body.
Result of Action
Its potential role in proteomics research suggests that it may be involved in protein synthesis or modification, which could have various downstream effects on cellular processes.
Safety and Hazards
The compound is labeled with the signal word “Warning” and has the hazard statement H302 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Tert-butyl 2-(3-cyano-4-fluorophenyl)acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of highly substituted tetrahydroquinolines, which are important in medicinal chemistry . The nature of these interactions often involves catalytic processes where the compound acts as a substrate or an intermediate.
Cellular Effects
The effects of Tert-butyl 2-(3-cyano-4-fluorophenyl)acetate on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to play a role in the catalytic direct amidation reactions, which are crucial for the synthesis of organic molecules in pharmaceutical applications .
Molecular Mechanism
At the molecular level, Tert-butyl 2-(3-cyano-4-fluorophenyl)acetate exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s interaction with enzymes often leads to changes in gene expression, which can have downstream effects on cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tert-butyl 2-(3-cyano-4-fluorophenyl)acetate change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, affecting its long-term impact on cellular function .
Dosage Effects in Animal Models
The effects of Tert-butyl 2-(3-cyano-4-fluorophenyl)acetate vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, while at higher doses, it could exhibit toxic or adverse effects. These threshold effects are crucial for determining the safe and effective use of the compound in research .
Metabolic Pathways
Tert-butyl 2-(3-cyano-4-fluorophenyl)acetate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the cells .
Transport and Distribution
Within cells and tissues, Tert-butyl 2-(3-cyano-4-fluorophenyl)acetate is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement and localization. These interactions can affect the compound’s accumulation and activity within different cellular compartments .
Subcellular Localization
The subcellular localization of Tert-butyl 2-(3-cyano-4-fluorophenyl)acetate is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s effectiveness in biochemical reactions .
Propiedades
IUPAC Name |
tert-butyl 2-(3-cyano-4-fluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO2/c1-13(2,3)17-12(16)7-9-4-5-11(14)10(6-9)8-15/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFYNURGIZFXQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC(=C(C=C1)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid](/img/structure/B1463278.png)
